molecular formula C15H15ClN4OS B2987921 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172867-99-0

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2987921
CAS No.: 1172867-99-0
M. Wt: 334.82
InChI Key: LCJRXOJPMDUENS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole-carboxamide moiety. The benzothiazole ring is substituted with a chlorine atom at position 7 and a methyl group at position 4, while the pyrazole ring contains ethyl and methyl substituents at positions 1 and 3, respectively.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-4-20-11(7-9(3)19-20)14(21)18-15-17-12-8(2)5-6-10(16)13(12)22-15/h5-7H,4H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRXOJPMDUENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s worth noting that thiazole, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

The action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body. Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzo[d]thiazole moiety, a pyrazole ring, and a carboxamide functional group. This unique arrangement is believed to contribute to its diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to certain receptors, modulating their activity and influencing physiological responses.
  • Cell Cycle Interference : By affecting the cell cycle, it may exhibit cytotoxic effects on rapidly dividing cells, which is particularly relevant for anticancer applications.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Caspase Activation : Inducing caspase-mediated apoptosis.
  • Inhibition of Bcl-2 : Compounds have been noted to inhibit anti-apoptotic proteins like Bcl-2, promoting cell death in cancerous tissues .

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity against cancer cell lines .

CompoundIC50 (µM)Mechanism of Action
Compound A1.61 ± 1.92Bcl-2 inhibition
Compound B1.98 ± 1.22Caspase activation

Antimicrobial Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Antitumor Studies : A study involving thiazole-based compounds demonstrated significant cytotoxicity against different cancer cell lines, with IC50 values indicating potent activity comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Trials : Another investigation focused on thiazole derivatives showed effective inhibition of bacterial strains at low concentrations, suggesting potential as therapeutic agents for infections .

Comparative Analysis

When compared to other similar compounds, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exhibits unique properties due to its specific structural features:

CompoundStructural FeaturesBiological Activity
Compound XThiazole + AmideAnticancer
Compound YBenzothiazole + Alkyl ChainAntimicrobial
N-(7-chloro...)Benzothiazole + PyrazoleDual action (Anticancer & Antimicrobial)

Comparison with Similar Compounds

Research Findings and Limitations

  • Anti-Tubercular Potential: highlights nitro-substituted benzothiazoles as anti-tubercular agents, suggesting that the target compound’s 7-Cl and 4-CH₃ groups may offer similar activity but require validation .
  • Solubility and Bioavailability : ’s morpholine-containing analogue demonstrates how polar groups enhance solubility, whereas the target compound’s alkyl groups may limit aqueous solubility .
  • Data Gaps: No direct biological data or computational studies (e.g., docking) are available for the target compound, limiting mechanistic insights.

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